molecular formula C14H18N2O3S2 B2892009 2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide CAS No. 349540-21-2

2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide

Cat. No.: B2892009
CAS No.: 349540-21-2
M. Wt: 326.43
InChI Key: OOOUIYLEOQPRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is a synthetic organic compound with a complex structure that includes a benzothiazole ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2,2-dimethylbutanoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the butanamide moiety can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways. The benzothiazole ring system is known for its bioactivity, which can be harnessed in drug discovery.

Medicine

Medicinally, compounds containing the benzothiazole moiety have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, making it a candidate for drug development.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to proteins and enzymes, potentially inhibiting their activity. The methylsulfonyl group can enhance the compound’s binding affinity and specificity by forming additional interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A simpler benzothiazole derivative used in similar applications.

    Methylsulfonylbenzothiazole: Lacks the butanamide moiety but shares the methylsulfonyl group.

    2,2-Dimethylbutanamide: Contains the butanamide moiety but lacks the benzothiazole ring.

Uniqueness

2,2-Dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is unique due to the combination of the benzothiazole ring, methylsulfonyl group, and butanamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in science and industry.

Properties

IUPAC Name

2,2-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-5-14(2,3)12(17)16-13-15-10-7-6-9(21(4,18)19)8-11(10)20-13/h6-8H,5H2,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOUIYLEOQPRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.